N-(3-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)acetamide
Description
Properties
CAS No. |
88137-94-4 |
|---|---|
Molecular Formula |
C16H21N3O2 |
Molecular Weight |
287.36 g/mol |
IUPAC Name |
N-[3-(5-imidazol-1-ylpentoxy)phenyl]acetamide |
InChI |
InChI=1S/C16H21N3O2/c1-14(20)18-15-6-5-7-16(12-15)21-11-4-2-3-9-19-10-8-17-13-19/h5-8,10,12-13H,2-4,9,11H2,1H3,(H,18,20) |
InChI Key |
UYCHHWCQEPJZIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)OCCCCCN2C=CN=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)acetamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles using nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Attachment of the Pentyl Chain: The pentyl chain can be introduced via alkylation reactions, where the imidazole ring is treated with a suitable alkyl halide under basic conditions.
Formation of the Phenyl Ether Linkage: The phenyl ether linkage is formed by reacting the phenol derivative with the alkylated imidazole compound under basic conditions.
Acetylation: The final step involves acetylation of the amine group using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing catalysts and solvents that are more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions
N-(3-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)acetamide can undergo various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring and the phenyl ether linkage.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole and phenyl ether derivatives.
Scientific Research Applications
N-(3-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Industry: Utilized in the development of new materials with specific properties, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of N-(3-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)acetamide involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key Observations:
Imidazole vs.
Substituent Effects : Chlorinated acetamides () exhibit increased electrophilicity, whereas the target compound’s unmodified acetamide may prioritize stability over reactivity .
Pharmacological and Physicochemical Properties
- Lipophilicity : The pentyloxy chain in the target compound likely increases logP compared to shorter-chain analogs (e.g., propyloxy derivatives in ), enhancing bioavailability .
- Enzyme Binding : Molecular docking studies in suggest that benzimidazole-triazole hybrids (e.g., 9c) bind tightly to active sites via π-π stacking and hydrogen bonds. The imidazole in the target compound may similarly interact with heme-containing enzymes (e.g., cytochrome P450) .
- Antimicrobial Potential: Triazole-acetamide hybrids in showed moderate activity against bacterial strains, suggesting the target compound could be optimized for similar applications .
Biological Activity
N-(3-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)acetamide, a compound featuring an imidazole moiety, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and structure-activity relationships based on diverse research findings.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Chemical Formula : C17H23N3O2
- Molecular Weight : 301.39 g/mol
The presence of the imidazole ring is significant as it is often associated with various biological activities, including antimicrobial and antifungal effects.
1. Antibacterial Properties
Research indicates that compounds similar to this compound exhibit notable antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, derivatives of imidazole have shown minimal inhibitory concentrations (MICs) ranging from 0.25 µg/mL to 16 µg/mL against MRSA .
Table 1: Antibacterial Activity of Related Compounds
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | MRSA | 0.25 |
| Compound B | E. coli | 4 |
| This compound | MRSA | TBD |
2. Antifungal Activity
This compound has also been evaluated for antifungal properties. Preliminary studies suggest that related imidazole derivatives possess antifungal activity against pathogens like Cryptococcus neoformans with MIC values as low as 0.25 µg/mL .
Table 2: Antifungal Activity of Related Compounds
| Compound | Target Fungus | MIC (µg/mL) |
|---|---|---|
| Compound C | C. neoformans | 0.25 |
| Compound D | Candida albicans | TBD |
Cytotoxicity and Safety Profile
Assessing the cytotoxic effects of this compound is crucial for determining its therapeutic potential. Studies have shown that many imidazole derivatives exhibit low cytotoxicity against human cell lines, suggesting a favorable safety profile. For example, certain analogues demonstrated no hemolytic activity at doses up to 32 µg/mL .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications:
- Imidazole Substitution : Variations in substituents on the imidazole ring can enhance antibacterial potency.
- Alkyl Chain Length : The length and branching of the pentyl chain may affect lipophilicity and membrane permeability, impacting overall activity.
Case Study 1: Screening for Antimicrobial Activity
In a recent study, a library of imidazole derivatives was screened for antimicrobial properties, revealing that specific substitutions on the imidazole ring significantly increased activity against MRSA while maintaining low cytotoxicity .
Case Study 2: Evaluation Against Biofilms
Another investigation focused on the efficacy of related compounds against biofilms formed by MRSA. Results indicated that certain derivatives exhibited strong antibiofilm activity, suggesting potential applications in treating chronic infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
